B1574638 HM30181AK

HM30181AK

Katalognummer B1574638
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HM30181AK is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, P-gp inhibitor HM30181AK selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract. This leads to an increase in both oral bioavailability and therapeutic efficacy. P-gp prevents the intestinal uptake and intracellular accumulation of various cytotoxic agents. HM30181AK is not systemically absorbed.

Wissenschaftliche Forschungsanwendungen

Enhancing Oral Bioavailability of Drugs

HM30181 is primarily known for its role as a P-glycoprotein (P-gp) inhibitor. It has been observed to significantly increase the systemic exposure to loperamide, a P-gp substrate, when co-administered. This suggests that HM30181 can inhibit P-gp mainly in the intestinal endothelium, which can be beneficial in enhancing the oral bioavailability of drugs that are P-gp substrates, thus potentially improving their therapeutic efficacy. Further studies are warranted to investigate adequately the dose-exposure relationship of HM30181, along with its duration of effect (Tae-Eun Kim et al., 2014).

Improving Pharmacokinetics of Drugs

HM30181 has been studied for its effects on the pharmacokinetics of drugs. In a study involving healthy Korean male volunteers, the tolerability and pharmacokinetic properties of HM30181 were investigated after single and multiple oral administrations. The study found that HM30181 was well tolerated within the dose range evaluated, and the systemic exposure of HM30181 was relatively low. However, dose proportional properties of HM30181 were not observed (Tae-Eun Kim et al., 2012).

Another study highlighted the sustained increase in the oral bioavailability of loperamide for up to 14 days after a single oral administration of HM30181. This suggests a potential for HM30181 in enhancing the oral bioavailability of certain drugs over an extended period, although the exact mechanism and broader applications need further investigation (Y. Cha et al., 2013).

Potential in Drug Delivery Systems

HM30181 mesylate salt (HM30181M)-loaded microcapsules have been developed as a novel P-glycoprotein inhibitor for enhancing the oral absorption of paclitaxel, a cancer medication. The study revealed that HM30181M-loaded microcapsules significantly enhanced HM30181M absorption and led to improved oral bioavailability of paclitaxel compared with paclitaxel alone. This suggests a potential application of HM30181 in drug delivery systems to improve the efficacy of certain medications (Jin Cheul Kim et al., 2016).

Blood-Brain Barrier Interaction Studies

The interaction of HM30181 with P-glycoprotein at the murine blood-brain barrier has been assessed using positron emission tomography. Although HM30181 was shown to be a potent and selective inhibitor of P-gp, the study suggests that it may not be able to inhibit Pgp at the murine blood-brain barrier at clinically feasible doses. This indicates the complexity of drug interactions at the blood-brain barrier and the need for careful consideration of drug properties in the development of central nervous system-targeted therapies (Florian Bauer et al., 2012).

Eigenschaften

Produktname

HM30181AK

IUPAC-Name

Unknown

SMILES

Unknown

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

HM30181AK;  HM-30181AK;  HM 30181AK.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.